Lanthanum chloride heptahydrate

Overview

Description

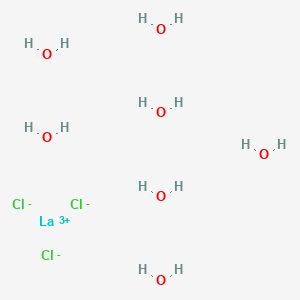

Lanthanum chloride heptahydrate (LaCl3·7H2O) is an inorganic compound of lanthanum, chlorine, and water. It is a white crystalline powder that is soluble in water and is used in a variety of industrial and scientific applications. Lanthanum is a rare earth metal, and its chloride heptahydrate form is a useful source of lanthanum for research and industrial applications. This compound is a versatile compound that can be used in a wide range of applications, from catalysis to drug delivery.

Scientific Research Applications

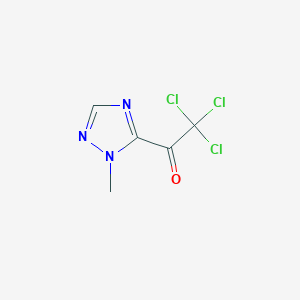

Catalyst in Organic Synthesis Lanthanum chloride heptahydrate is utilized as an efficient catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a significant compound in organic chemistry. This method offers the advantage of good yields compared to classical synthesis methods (Jun Lu et al., 2000).

Solubility and Crystallization Studies In aqueous solutions, this compound crystallizes distinctly from other rare earth elements. This property facilitates the study of solubility systems and miscibility gaps in the field of inorganic chemistry (G. Brunisholz & M. Nozari, 1969).

Magnetoelectrodeposition this compound is used in magnetoelectrodeposition, a process important for producing materials with applications in x-ray screens, optical fibers, and ceramics. This method addresses the issue of non-uniform crystal growth in traditional electrodeposition processes (A. G. Cahyanegoro et al., 2022).

Dehydration and Electrolysis in Metal Production The dehydration of this compound is crucial in the production of rare-earth metals via molten chloride electrolysis. Preventing oxychloride formation is key to improving current efficiency in this process (Flávio José da Silva, 2005).

Complex Formation in Organometallic Chemistry this compound plays a role in the formation of complexes in organometallic chemistry, such as heptamethylindenyl lanthanide(III) complexes, important for stabilizing lanthanide-carbon bonds (M. Tsutsui et al., 1982).

Liquid-Liquid Extraction Processes Its role in the liquid-liquid extraction of cerium (III) and lanthanum (III) from aqueous chloride solutions has been studied, highlighting its influence on the extraction equilibrium and process efficiency (T. Urbański et al., 1992).

Electro-winning and Alloy Formation In electro-winning processes, this compound is used to prepare lanthanum and cerium metals, with studies focusing on process parameters such as temperature, electrolyte composition, and current density (D. Sahoo et al., 2013).

Corrosion Inhibition this compound forms part of lanthanide salts that serve as corrosion inhibitors, particularly in the protection of alloys in sodium chloride solutions (S. Bernal et al., 1995).

Cellulose Degradation in Biochemistry It effectively catalyzes the degradation of cellulose in water, an important process in biochemistry and bioresource technology (K. Seri et al., 2002).

Synthesis of Polyheterocycles this compound is used as a catalyst in the synthesis of imidazo-fused polyheterocycles, a crucial reaction in medicinal chemistry (Anand H Shinde et al., 2014).

Mechanism of Action

Target of Action

Lanthanum chloride heptahydrate primarily targets divalent cation channels , mainly calcium channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and cell growth.

Mode of Action

Lanthanum chloride acts as a blocker for these calcium channels . By blocking these channels, it prevents the flow of calcium ions, thereby affecting the processes that are dependent on calcium signaling.

Pharmacokinetics

It is known to be awhite solid that is highly soluble in water and alcohols . This suggests that it could be readily absorbed and distributed in the body.

Result of Action

The blocking of calcium channels by lanthanum chloride can lead to a variety of effects at the molecular and cellular levels. For instance, it can affect muscle contraction and neurotransmission, given the role of calcium in these processes. In biochemical research, lanthanum chloride is used to study the effects of calcium channel blockade .

Action Environment

The action of lanthanum chloride can be influenced by various environmental factors. For instance, its solubility suggests that it could be more active in aqueous environments. Moreover, it is a moisture-stable compound, suggesting that it retains its activity in humid conditions . .

Safety and Hazards

Lanthanum chloride heptahydrate may be corrosive to metals . It is harmful if swallowed and causes skin irritation . It causes serious eye irritation and may cause respiratory irritation . It is harmful to aquatic life . Protective measures include wearing protective gloves, eye protection, face protection, and avoiding breathing mist, vapors, or spray .

Future Directions

Due to the specific affinity of lanthanum (La) toward phosphate over a wide pH range, La compounds such as lanthanum oxide (LO), lanthanum hydroxide (LH), and lanthanum carbonate (LC) have been integrated into various La-based adsorbents in recent years . Based on their superior performance and stability in laboratory studies, LC may have greater lifespan and can serve as a viable alternative to LO and LH for future studies on phosphate removal in order to maximize phosphate removal efficiency while simultaneously reducing secondary pollution .

Biochemical Analysis

Biochemical Properties

Lanthanum chloride heptahydrate is used in biochemical research to block the activity of divalent cation channels, mainly calcium channels . It functions as a mild Lewis acid for converting aldehydes to acetals .

Cellular Effects

The acute toxicity effects of this compound have been evaluated on gill and liver of rare minnow (Gobiocypris rarus) . The median lethal concentration of La (III) at 96 h was 1.92 mg L–1 . The main histopathological changes induced by La (III) in gills were epithelial lifting, filamentary epithelial proliferation, edema, lamellar fusion, desquamation, and necrosis .

Molecular Mechanism

It is known to block the activity of divalent cation channels, mainly calcium channels . This suggests that it may interact with these channels and potentially alter their function.

Temporal Effects in Laboratory Settings

It is known that the compound is highly soluble in water and alcohols , suggesting that it could be readily absorbed and distributed in biological systems.

Dosage Effects in Animal Models

In animal models, specifically the rare minnow (Gobiocypris rarus), the median lethal concentration of La (III) at 96 h was 1.92 mg L–1 . The minnows were exposed to various concentrations of La (III) for 21 days . This suggests that the effects of this compound can vary with different dosages and exposure times.

Metabolic Pathways

Its ability to block the activity of divalent cation channels, mainly calcium channels , suggests that it may interact with these channels and potentially alter cellular metabolism.

Transport and Distribution

Its high solubility in water and alcohols suggests that it could be readily transported and distributed in biological systems.

Subcellular Localization

Given its biochemical properties, it may be localized in areas of the cell where divalent cation channels, mainly calcium channels, are present .

properties

IUPAC Name |

lanthanum(3+);trichloride;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFPDGIMPRFRJP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H14LaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10099-58-8 (Parent) | |

| Record name | Lanthanum chloride heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90905297 | |

| Record name | Lanthanum chloride--water (1/3/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10025-84-0 | |

| Record name | Lanthanum chloride heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride--water (1/3/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTHANUM CHLORIDE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936G1MX96X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B155508.png)